molecular formula C18H36O3 B1240329 (R)-3-Hydroxy-Octadecanoic acid

(R)-3-Hydroxy-Octadecanoic acid

Cat. No. B1240329
M. Wt: 300.5 g/mol
InChI Key: POMQYTSPMKEQNB-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

elongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be an octadecanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
(R)-3-hydroxyoctadecanoic acid is a 3-hydroxyoctadecanoic acid. It is an enantiomer of a (S)-3-hydroxyoctadecanoic acid.

Scientific Research Applications

Organogel Formation and Microstructure

  • Organogelator Properties : (R)-3-Hydroxy-Octadecanoic acid (HSA) is known for its organogelator properties. Studies on its isomers, like Ricinelaidic Acid (REA), have enhanced understanding of organogel formation and structure, especially in the context of cosmetics, lubricating greases, and coatings. HSA in organic solvents forms long, rigid fibers, leading to crystalline monoclinic domains essential for organogel research (Wright & Marangoni, 2011).

Biochemical Applications

  • Microbial Hydration of Unsaturated Fatty Acids : Lactobacillus rhamnosus has been used as a biocatalyst for hydrating unsaturated octadecanoic acids, including this compound. This process is significant for producing high-value flavor ingredients and demonstrates high regio- and stereoselectivity, producing mono-hydroxy derivatives with high enantiomeric purity (Serra & De Simeis, 2018).

Material Science and Nanotechnology

  • Nanoparticle Surface Modification : this compound-modified barium titanate nanoparticles (BaTiO3 NPs) serve dual functions as matrices for phospholipids and hydrophobic affinity probes for liquid-liquid microextraction (LLME) of proteins. This application is particularly relevant for the analysis of hydrophobic molecules in biological samples (Kailasa & Wu, 2013).

Phytochemistry and Plant Studies

  • Phytochemical Screening : The leaf of Cenchrus biflorus Roxb. was analyzed using GC-MS, revealing the presence of this compound among other phytochemical compounds. This indicates its role in the bioactive phytochemical constituents of plants (Arora & Kumar, 2018).

Biomedical Applications

  • Antifungal Properties : this compound, among other 3-hydroxy fatty acids, was identified in Lactobacillus plantarum and exhibited antifungal activity against various molds and yeasts. This highlights its potential in antimicrobial applications (Sjögren et al., 2003).

Miscellaneous Applications

  • Lipid Membrane Organization : Studies on the impact of free hydroxylated fatty acids, including this compound, on lipid membranes revealed varying effects on membrane stability and phase transitions. These findings are important for understanding membrane biophysics and the role of fatty acids in cellular processes (Jenske et al., 2008).

properties

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

(3R)-3-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1

InChI Key

POMQYTSPMKEQNB-QGZVFWFLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H](CC(=O)O)O

SMILES

CCCCCCCCCCCCCCCC(CC(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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